Ethanone, 2-hydroxy-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various organic synthesis methods. One common approach involves the extraction from the EtOAc extract of spurge stems . The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the specific industrial or laboratory protocols.
Industrial Production Methods: Industrial production of 2,2′-Dihydroxy-4,6-dimethoxy-3-methylacetophenone often involves large-scale extraction from natural sources, followed by purification processes to isolate the compound in its pure form . The exact methods can vary, but they generally include solvent extraction, crystallization, and chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2,2′-Dihydroxy-4,6-dimethoxy-3-methylacetophenone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2,2′-Dihydroxy-4,6-dimethoxy-3-methylacetophenone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of various chemical products and materials.
Mechanism of Action
The mechanism by which 2,2′-Dihydroxy-4,6-dimethoxy-3-methylacetophenone exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
2,2′-Dihydroxy-4,6-dimethoxyacetophenone: Lacks the methyl group at the 3-position.
4,6-Dimethoxy-2-hydroxyacetophenone: Lacks one of the hydroxyl groups.
3-Methyl-4,6-dimethoxyacetophenone: Lacks one of the hydroxyl groups.
Uniqueness: 2,2′-Dihydroxy-4,6-dimethoxy-3-methylacetophenone is unique due to its specific combination of hydroxyl, methoxy, and methyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
184706-61-4 |
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Molecular Formula |
C11H14O5 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-hydroxy-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethanone |
InChI |
InChI=1S/C11H14O5/c1-6-8(15-2)4-9(16-3)10(11(6)14)7(13)5-12/h4,12,14H,5H2,1-3H3 |
InChI Key |
GIXBAQKEJVBQMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1OC)OC)C(=O)CO)O |
Origin of Product |
United States |
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